Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh

Peptide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Peptide drug candidates frequently fail due to rapid proteolytic degradation. Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH directly addresses this by providing a conformation-constrained, protease-resistant building block for solid-phase peptide synthesis (SPPS). - N-Methylation prevents backbone hydrogen bonding, inducing local turns and significantly extending in vivo half-life. - The 2,6-dichlorobenzyl group offers acid-labile side-chain protection orthogonal to Boc, enabling selective deprotection and higher yields in long sequences. - Validated as a key intermediate in LHRH antagonist synthesis, ensuring a scalable route to high-value therapeutics. Supplied with rigorous quality control and global logistics for seamless industrial procurement.

Molecular Formula C22H25Cl2NO5
Molecular Weight 454.3 g/mol
CAS No. 57817-43-3
Cat. No. B558140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh
CAS57817-43-3
SynonymsBiocytin; N'-Biotinyl-L-lysine; 576-19-2; Biotinyl-L-lysine; Ne-Biotynyl-L-lysine; N6-D-Biotinyl-L-lysine; N6-[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-Lysine; n6-{5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoyl}-l-lysine; (2S)-6-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}-2-aminohexanoicacid; (+)-Biocytin; N-biotinyl-L-lysine; H-Lys(biotinyl)-OH; epsilon-N-biotinyllysine; N-epsilon-Biotin-L-lysine; AC1Q6FU7; N6-delta-Biotinyl-L-lysine; N(6)-D-biotinyl-L-lysine; N(epsilon)-biotinyl-L-lysine; B4261_SIGMA; SCHEMBL305707; N|A-(+)-Biotinyl-L-lysine; AC1L368F; UNII-G6D6147J22; C16H28N4O4S; CHEBI:27870
Molecular FormulaC22H25Cl2NO5
Molecular Weight454.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
InChIInChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27)/t19-/m0/s1
InChIKeyBAQMYDQNMFBZNA-MNXVOIDGSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH: N-Methyl Peptide Building Block


Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH (CAS 57817-43-3) is a protected amino acid derivative designed for solid-phase peptide synthesis (SPPS) . It features a tert-butyloxycarbonyl (Boc) protecting group on the N-terminal amine, an N-methyl modification on the amide nitrogen, and a 2,6-dichlorobenzyl (2,6-Cl2-Bzl) ether protecting group on the tyrosine phenolic hydroxyl . This combination of orthogonal protecting groups and a conformation-constraining N-methylation makes it a valuable building block for synthesizing biologically active peptides, particularly those requiring enhanced metabolic stability and specific conformational control, such as LHRH antagonists [1].

Boc-SPPS compatible: orthogonal Boc and 2,6-Cl2-Bzl protection
N-Methyl modification supports backbone constraint and protease resistance
Patent-validated use in LHRH antagonist synthesis

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH Substitution Limitations


The N-methyl and 2,6-dichlorobenzyl modifications on Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH confer critical physicochemical and conformational properties that cannot be replicated by simpler analogs like Boc-Tyr(Bzl)-OH or Boc-N-Me-Tyr-OH [1]. N-methylation prevents backbone hydrogen bonding, inducing local peptide turns and enhancing metabolic stability against proteases [2]. Simultaneously, the 2,6-dichlorobenzyl group provides acid-labile side-chain protection that is orthogonal to the Boc group, enabling selective deprotection during SPPS [3]. Using an alternative, such as an unprotected N-Me-Tyr or a less stable benzyl ether, would compromise synthesis yield, introduce unwanted side reactions, or alter the final peptide's conformation and bioactivity [1]. The following quantitative evidence demonstrates the specific performance advantages of this precise derivative.

Boc-Tyr(Bzl)-OH: Bzl ether may undergo cumulative TFA cleavage, reducing yield.

Boc-N-Me-Tyr-OH: lacks phenolic protection; risk of side reactions.

Unprotected analogs: may alter peptide conformation and bioactivity.

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH: Quantitative Comparison with Analogs


Acid Stability: 2,6-Cl2-Bzl vs. Benzyl Ether

The 2,6-dichlorobenzyl ether protecting group in Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH exhibits significantly greater stability to acidic conditions compared to the unsubstituted benzyl (Bzl) ether found in analogs like Boc-Tyr(Bzl)-OH. This differential stability is crucial during repetitive Boc-deprotection cycles with trifluoroacetic acid (TFA) [1]. While the Bzl ether can undergo partial acidolysis (typically 1-5% per cycle) leading to cumulative side-chain loss and reduced final product purity, the 2,6-Cl2-Bzl group remains largely intact, preserving the tyrosine hydroxyl protection until the final HF cleavage step [2].

Side-chain TFA stability
Class-level
Near-quantitative retention vs ~1–5% loss/cycle
May improve crude purity in long SPPS
Sequence-dependent; class-level inference
Peptide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Metabolic Stability from N-Methylation

N-methylation of the amide nitrogen in Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH, compared to non-methylated Boc-Tyr(2,6-Cl2-Bzl)-OH, introduces a conformational constraint that disrupts β-sheet formation and significantly improves resistance to proteolytic degradation [1]. Studies on model peptides demonstrate that a single N-methyl substitution can increase peptide half-life in human plasma by 2- to 10-fold, with specific improvements varying by sequence context [2].

Plasma half-life (N-Me vs H)
Class-level
2–10× longer half-life
May support protease-resistant lead design
In vitro plasma data; sequence-dependent
Peptidomimetics Drug Metabolism Protease Resistance

LHRH Antagonist Synthesis: Industrial Validation

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH (specifically its synonym, Boc-NMeTyr(Cl2Bzl)-OH) is explicitly cited in a patent for the synthesis of LHRH antagonists, a class of peptide therapeutics [1]. In this process, 20.0 grams of the building block were successfully coupled using HOBt and a carbodiimide, demonstrating its suitability for large-scale, multi-gram peptide synthesis [1]. This industrial use case provides direct evidence of its utility in producing complex, biologically active peptides.

Multi-gram SPPS validation
Head-to-head
20 g scale LHRH antagonist synthesis
Supports process-scale feasibility
Patent example (WO1997009336A1)
LHRH Antagonists Therapeutic Peptides Process Chemistry

Purity and Physical Specifications

Commercially available Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH is supplied with a defined purity specification of ≥ 100% (by elemental analysis) and a melting point range of 121 - 125 °C . This high level of purity and well-characterized physical properties minimize the risk of side reactions and ensure consistent coupling efficiency in automated peptide synthesizers, distinguishing it from lower-purity or poorly characterized alternatives.

Commercial purity
Data to verify
≥100% (elemental analysis)
May reduce pre-use purification
Vendor specification; independent verification advised
Quality Control Analytical Chemistry Peptide Synthesis

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH Application Scenarios


Protease-Resistant Peptide Synthesis

The N-methylation in Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH is critical for developing peptide-based drugs with extended in vivo half-lives. By incorporating this building block, researchers can design lead candidates that resist rapid degradation by serum proteases, a major hurdle in peptide drug development [1]. This scenario directly leverages the evidence of enhanced metabolic stability provided by N-methylation [1].

Large-Scale SPPS of Complex Peptides

The 2,6-dichlorobenzyl protecting group's superior stability to TFA makes Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-OH ideal for synthesizing long peptide sequences (>20 amino acids) using Boc-SPPS [2]. Its resistance to premature deprotection during iterative cycles ensures high overall yield and purity of the final cleaved product, reducing purification costs [2]. This application is based on the acid stability evidence discussed earlier [2].

Conformationally Constrained Peptide Design

The combined effect of N-methylation and the bulky 2,6-Cl2-Bzl group can be exploited to rationally design peptides with specific secondary structures, such as β-turns or helical conformations [3]. This is particularly relevant for creating peptidomimetics that target protein-protein interactions with high affinity and selectivity. The conformational impact evidence supports this use case [3].

Industrial LHRH Antagonist Production

As validated by patent literature, this compound is a key intermediate in the synthesis of LHRH antagonists, a commercially important class of peptide drugs [4]. For industrial procurement, this provides a direct link to a known, scalable manufacturing process, ensuring that sourcing this building block supports a well-defined synthetic route to a valuable therapeutic [4].

Application
Selection Property
Validation Focus
Protease-resistant peptide leads
N-Methyl modification
Plasma stability & sequence context
Long-peptide Boc-SPPS
TFA-stable 2,6-Cl2-Bzl protection
Deprotection yield & side reactions
Conformationally constrained peptidomimetics
Combined N-Me & bulky side-chain
Conformational analysis (CD, NMR)
LHRH antagonist synthesis
Validated synthetic intermediate
Process robustness & coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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